Cas no 902521-06-6 (N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
- 1(4H)-Quinolineacetamide, N-(4-chlorophenyl)-6-ethyl-3-[(4-methylphenyl)sulfonyl]-4-oxo-
- AKOS001821308
- F3407-2006
- VU0626348-1
- 902521-06-6
- N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
-
- Inchi: 1S/C26H23ClN2O4S/c1-3-18-6-13-23-22(14-18)26(31)24(34(32,33)21-11-4-17(2)5-12-21)15-29(23)16-25(30)28-20-9-7-19(27)8-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
- InChI Key: TWCXNCBIKBQDKB-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2=C(C=C(CC)C=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 494.1067061g/mol
- Monoisotopic Mass: 494.1067061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 883
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.9Ų
- XLogP3: 5.4
Experimental Properties
- Density: 1.367±0.06 g/cm3(Predicted)
- Boiling Point: 735.5±60.0 °C(Predicted)
- pka: 12.79±0.70(Predicted)
N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2006-30mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-100mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-15mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-10μmol |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-3mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-2mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-4mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-20μmol |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-10mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2006-40mg |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
902521-06-6 | 40mg |
$140.0 | 2023-09-10 |
N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Related Literature
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902521-06-6): A Comprehensive Overview
N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902521-06-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of diseases such as cancer and inflammatory disorders.
The molecular structure of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide is composed of a quinoline core substituted with a chlorophenyl group, an ethyl group, and a methylbenzenesulfonyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for further investigation.
Recent studies have highlighted the potential of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. The ability to selectively inhibit these enzymes could lead to the development of more effective and targeted therapeutic agents with fewer side effects.
In addition to its anti-cancer properties, N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a viable drug candidate. Its high bioavailability and low toxicity make it an attractive option for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-o xo - 1 , 4 - dihydroquinolin - 1 - ylacetamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
The synthesis of N-(4-Chlorophenyl)-2 - 6 - ethyl - 3 - ( 4 - methylbenzenesulfonyl ) - 4 - oxo - 1 , 4 - dihydroquinolin - 1 - ylacetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the production process, including those involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques. These advancements in synthetic chemistry have significantly improved the accessibility and scalability of this compound for large-scale production.
In conclusion, N -( 4 - Chlorophenyl ) - 2 - 6 - ethyl - 3 -( 4 - methylbenzenesulfonyl ) - 4 - oxo - 1 , 4 - dihydroquinolin - 1 - ylacetamide (CAS No. 902521–06–6) represents a promising candidate in the field of medicinal chemistry with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future development as a novel drug candidate.
902521-06-6 (N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide) Related Products
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)



